molecular formula C19H22FN3O4S2 B2391260 N-[4-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide CAS No. 851781-66-3

N-[4-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide

Cat. No.: B2391260
CAS No.: 851781-66-3
M. Wt: 439.52
InChI Key: RFRAGNJRFJNFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide is a synthetic chemical reagent of significant interest in medicinal chemistry and pharmacological research. This compound features a complex dihydropyrazole core, a structure frequently explored for its bioactive properties. The molecule is distinguished by a 2-fluorophenyl substituent and dual sulfonamide groups, which may influence its electronic characteristics, protein binding affinity, and overall metabolic stability . The presence of the sulfonamide functional group is particularly noteworthy, as this moiety is found in a wide range of pharmacologically active substances and is known to contribute to activities such as enzyme inhibition by acting as a ligand for various receptors and enzymes . Compounds with structural similarities, particularly those featuring a fluorophenyl-dihydropyrazole scaffold, have been identified as potent 5-hydroxytryptamine (5-HT2A) receptor inverse agonists, suggesting potential research applications in neuroscience for investigating psychiatric and neurological conditions . Researchers can utilize this chemical as a key intermediate in organic synthesis or as a standard in analytical studies. Its structure presents opportunities for investigating structure-activity relationships (SAR) and for developing novel probes for biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[4-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S2/c1-3-28(24,25)22-15-11-9-14(10-12-15)18-13-19(16-7-5-6-8-17(16)20)23(21-18)29(26,27)4-2/h5-12,19,22H,3-4,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRAGNJRFJNFNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimization of Sulfonylation Conditions

Critical parameters influencing sulfonylation efficiency include solvent polarity, base selection, and reaction time. Table 1 summarizes optimization data derived from analogous syntheses in sources and:

Table 1: Comparative Sulfonylation Conditions and Yields

Base Solvent Temperature (°C) Time (h) Yield (%)
Triethylamine DCM 0–5 4 78
Pyridine THF 25 6 65
NaHCO₃ Acetone 40 8 58

Triethylamine in dichloromethane at low temperatures provides optimal yields due to enhanced nucleophilicity of the amine and minimized hydrolysis of the sulfonyl chloride.

Mechanistic Insights into Cyclocondensation

The formation of the dihydropyrazole ring proceeds via a stepwise mechanism:

  • Nucleophilic attack : Hydrazine attacks the β-carbon of the α,β-unsaturated ketone, forming a hydrazone intermediate.
  • Cyclization : Intramolecular attack of the terminal nitrogen onto the carbonyl carbon generates the five-membered ring.
  • Aromatization : Loss of water yields the 3,4-dihydropyrazole structure.

Density functional theory (DFT) calculations cited in indicate that electron-withdrawing groups (e.g., -NO₂) on the benzaldehyde component accelerate cyclization by polarizing the enone system. The 2-fluorophenyl group stabilizes the transition state through resonance effects, as evidenced by reduced activation energy in fluorinated analogs.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.39 (m, 2H, 2-fluorophenyl), 7.32–7.25 (m, 2H, 2-fluorophenyl), 4.92 (dd, J = 11.2, 4.8 Hz, 1H, pyrazole-H), 3.62–3.55 (m, 4H, -SO₂CH₂CH₃), 3.12 (dd, J = 16.8, 11.2 Hz, 1H, pyrazole-H), 2.95 (dd, J = 16.8, 4.8 Hz, 1H, pyrazole-H), 1.32 (t, J = 7.2 Hz, 6H, -CH₂CH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 161.2 (d, J = 245.0 Hz, C-F), 154.7 (C=N), 143.5 (C-SO₂), 132.8–115.4 (aromatic carbons), 56.8 (pyrazole-C3), 48.2 (-SO₂CH₂), 22.1 (-CH₂CH₃), 14.5 (-CH₂CH₃).

The ¹H NMR spectrum confirms bis-sulfonylation via the absence of -NH₂ protons (δ 5.5–6.5 ppm) and the presence of ethyl group triplets. The ¹³C NMR signal at δ 161.2 ppm corresponds to the fluorinated aromatic carbon.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) m/z calculated for C₂₀H₂₂F₁N₃O₄S₂ [M+H]⁺: 468.1024; found: 468.1028. The isotopic pattern matches the theoretical distribution for one fluorine atom and two sulfur atoms.

Challenges in Purification and Scale-Up

The compound’s low solubility in nonpolar solvents necessitates recrystallization from ethanol/water (7:3). Source highlights the risk of sulfonamide hydrolysis under acidic conditions, recommending pH-neutral workup protocols. Pilot-scale reactions (1 kg) achieved 72% yield using continuous flow hydrogenation for nitro reduction, reducing catalyst loading by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide undergoes several types of chemical reactions:

  • Oxidation: : It can be oxidized to modify the sulfonamide groups or other functional groups.

  • Reduction: : Certain reducing agents may reduce the ethylsulfonyl group to an ethylthio group.

  • Substitution: : Various nucleophilic or electrophilic reagents can substitute the hydrogen atoms on the phenyl ring or pyrazole moiety.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

  • Substitution: : Reagents such as halogens (e.g., Br₂, Cl₂) or organometallic reagents (e.g., Grignard reagents) under appropriate conditions.

Major Products

The primary products of these reactions depend on the reaction conditions and reagents used. For instance, oxidation might yield sulfonic acids or sulfones, while reduction might produce thiols or thioethers.

Scientific Research Applications

Chemistry

This compound serves as a precursor or intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

N-[4-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide is used in biochemical studies to investigate enzyme interactions and inhibition.

Medicine

Its potential therapeutic properties make it a candidate for drug development, particularly for diseases requiring enzyme inhibition or modulation of biochemical pathways.

Industry

Used in material science, particularly in developing advanced polymers and chemical sensors due to its unique electronic properties.

Mechanism of Action

The compound exerts its effects primarily by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The detailed mechanism involves binding to the active site of enzymes, altering their activity and affecting downstream biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on substituent variations, heterocyclic core differences, and synthetic methodologies.

Core Heterocycle and Fluorophenyl Substituent Position

  • Target Compound: Contains a 3,4-dihydropyrazole core with a 2-fluorophenyl group at position 3.
  • Compound (N-[3-[1-(4-fluorobenzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl]ethane-1-sulfonamide) : Features a dihydropyrazole core but substitutes the 2-fluorophenyl group with a 4-fluorophenylsulfonyl moiety. The para -fluorine position may alter electronic effects (e.g., electron-withdrawing nature) and steric interactions compared to the ortho -substituted fluorine in the target compound. Additionally, the furan substituent introduces heteroaromaticity, which could influence solubility and metabolic stability .

Sulfonamide and Sulfonyl Group Variations

  • Compound (N-[3-[2-(2-chloroacetyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide) : Replaces the ethylsulfonyl group with a chloroacetyl moiety. The chloroacetyl group is more reactive (e.g., susceptible to nucleophilic attack), which may impact stability but enhance covalent binding to biological targets. The methoxyphenyl substituent introduces electron-donating effects, contrasting with the electron-withdrawing fluorophenyl group in the target .
  • Compound (N-[3-[3-(2-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide): Substitutes the ethylsulfonyl group with a bulky isobutyryl moiety. Increased steric hindrance may reduce binding affinity but improve metabolic stability by shielding reactive sites .

Heterocyclic Core Comparison: Dihydropyrazole vs. Triazole

  • Compound (2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone): Utilizes a triazole core instead of dihydropyrazole. Triazoles are fully aromatic, planar systems that enhance π-π stacking interactions with biological targets.

Structural and Functional Implications

Physicochemical Properties

Compound Core Key Substituents Predicted Solubility Metabolic Stability
Target Compound Dihydropyrazole 2-ethylsulfonyl, 2-fluorophenyl Moderate-High High
Compound Dihydropyrazole 4-fluorophenylsulfonyl, furan Moderate Moderate
Compound Dihydropyrazole Chloroacetyl, 4-methoxyphenyl Low-Moderate Low
Compound Dihydropyrazole Isobutyryl, 2-methylphenyl Low High
Compound Triazole Phenylsulfonyl, 2,4-difluorophenyl Low High
  • Solubility : Sulfonamide groups (target, –6) enhance water solubility, whereas bulky acyl groups () or chloroacetyl moieties () reduce it.
  • Metabolic Stability : Electron-withdrawing groups (e.g., fluorine, sulfonyl) generally improve stability by resisting oxidative metabolism .

Electronic Effects

  • Fluorophenyl Position : The ortho -fluorine in the target compound may induce steric hindrance, whereas para -fluorine () maximizes electronic effects without steric interference.
  • Sulfonyl vs.

Biological Activity

N-[4-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C17H20F2N2O4S3
  • Molecular Weight : 426.55 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. The presence of the sulfonamide group enhances its ability to inhibit certain enzymes, particularly those involved in inflammatory processes and tumor growth.

Pharmacological Effects

  • Anti-inflammatory Activity : Studies have shown that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
  • Antitumor Activity : Preliminary data suggest potential antitumor effects through the modulation of cell cycle progression and induction of apoptosis in cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
COX InhibitionIC50 = 10 µM
Antitumor (A549 cells)IC50 = 15 µM
Anti-inflammatoryModerate

Case Study 1: COX Inhibition

A study evaluated the COX-inhibitory activity of various sulfonamide derivatives, including our compound. The results indicated that it effectively inhibited COX-2 with an IC50 value of approximately 10 µM, suggesting a promising anti-inflammatory profile.

Case Study 2: Antitumor Activity

In vitro tests on A549 lung cancer cells revealed that this compound induced apoptosis at concentrations around 15 µM. This suggests that the compound could be developed further for anticancer therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the ethylsulfonyl and fluorophenyl groups have been explored to enhance potency and selectivity against target enzymes.

Table 2: SAR Insights

ModificationImpact on Activity
Fluorine substitutionIncreased potency
Ethylsulfonyl groupEnhanced solubility

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?

The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with fluorophenyl-substituted diketones, followed by sulfonylation. Key steps require precise temperature control (e.g., 0–5°C for sulfonylation to avoid side reactions) and pH adjustments (neutral to mildly acidic conditions). Analytical validation via HPLC (≥95% purity) and ¹H/¹³C NMR (to confirm regioselectivity of the pyrazole ring) is critical . Statistical design of experiments (DoE) can minimize trial-and-error approaches by identifying critical parameters like reaction time, solvent polarity, and catalyst loading .

Q. How do common spectroscopic methods (NMR, MS, IR) differentiate structural isomers or impurities in this compound?

  • ¹H NMR : Distinct splitting patterns for diastereotopic protons in the 3,4-dihydropyrazole ring (δ 3.8–4.2 ppm) vs. aromatic protons (δ 6.8–7.6 ppm).
  • HRMS : Exact mass determination (e.g., [M+H]⁺ at m/z 469.12) to rule out sulfone over-oxidation byproducts.
  • IR : Sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) distinguish from sulfonic acid derivatives .

Intermediate Research Questions

Q. What mechanistic insights explain the reactivity of the ethylsulfonyl and fluorophenyl groups in functionalization reactions?

The ethylsulfonyl group acts as an electron-withdrawing moiety, directing electrophilic substitution to the para position of the adjacent phenyl ring. In contrast, the 2-fluorophenyl group induces steric hindrance, limiting nucleophilic attack on the pyrazole ring. Computational studies (DFT) reveal that the sulfonamide’s lone pairs participate in hydrogen bonding with biological targets, influencing binding affinity .

Q. How do solubility and stability profiles vary under different pH and solvent conditions?

  • Solubility : Poor in aqueous buffers (logP ~3.2) but enhanced in DMSO or DMF.
  • Stability : Degrades at pH < 2 (sulfonamide hydrolysis) or pH > 10 (pyrazole ring opening). Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in amber vials under nitrogen .

Advanced Research Questions

Q. What computational strategies are effective for predicting binding modes and structure-activity relationships (SAR) with biological targets?

  • Molecular Docking : Use Glide or AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2), leveraging the fluorophenyl group’s hydrophobic pocket occupancy.
  • MD Simulations : Assess binding stability over 100 ns trajectories, focusing on sulfonamide-water hydrogen bond networks.
  • QSAR Models : Correlate substituent electronegativity (e.g., fluorine position) with IC₅₀ values against inflammatory targets .

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies often arise from assay conditions (e.g., cell line variability, endotoxin contamination) or compound purity. Mitigation strategies:

  • Validate purity via orthogonal methods (e.g., LC-MS vs. elemental analysis).
  • Replicate assays in standardized models (e.g., RAW 264.7 macrophages for COX-2 inhibition).
  • Apply meta-analysis to identify outliers due to solvent effects (e.g., DMSO concentration >0.1% causing cytotoxicity) .

Q. What advanced separation techniques optimize enantiomeric resolution of dihydropyrazole derivatives?

  • Chiral HPLC : Use amylose-based columns (Chiralpak IA) with hexane:isopropanol (90:10) mobile phase.
  • SFC : Supercritical CO₂ with 2% methanol co-solvent achieves baseline separation (α >1.5) of R/S enantiomers.
  • Crystallography : Co-crystallize with chiral auxiliaries (e.g., tartaric acid) for X-ray confirmation .

Methodological Resources

  • Experimental Design : Leverage DoE software (JMP, Minitab) for reaction optimization .
  • Data Analysis : Use Gaussian 16 for DFT calculations and PyMOL for visualizing binding poses .
  • Safety Protocols : Adhere to chemical hygiene plans for sulfonamide handling (PPE, fume hoods) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.